N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F6N/c10-8(11,12)5-16-7-3-1-6(2-4-7)9(13,14)15/h1-4,16H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCQCATYEGLYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021128-03-9 | |
| Record name | N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aniline using trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under specific conditions . This reaction can be carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to produce high-purity N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can introduce halogen or nitro groups into the aromatic ring .
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline serves as a valuable intermediate in synthesizing various fluorinated organic compounds. Its unique structure allows for the creation of more complex molecules with desirable properties for materials science and pharmaceuticals.
- Reactivity Profiles : The compound can undergo various chemical reactions such as nucleophilic aromatic substitutions and reductions. For example, the nitro group can be reduced to an amino group using reducing agents like hydrogen gas or tin(II) chloride.
Biology
- Antimicrobial and Anticancer Studies : Research has indicated that derivatives of this compound may possess significant antimicrobial and anticancer activities. The trifluoromethyl groups enhance the compound's lipophilicity, facilitating better cellular uptake and interaction with biological targets .
- Mechanisms of Action : The biological activity is primarily attributed to its interactions with enzymes or receptors within cells. These interactions can modulate specific biochemical pathways, making it a candidate for drug development.
Medicine
- Pharmaceutical Development : Ongoing research explores its potential as a building block for drug development. Compounds derived from this compound are being studied for their pharmacokinetic properties which may lead to improved drug efficacy and safety profiles.
- Potential Drug Targets : The compound's derivatives are being evaluated for their ability to act on specific molecular targets relevant to diseases such as cancer and infections .
Industry
- Advanced Materials Production : In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials with unique properties such as increased stability and reactivity .
- Agrochemicals : The compound also finds use in the formulation of agrochemicals that require fluorinated structures for enhanced performance in agricultural applications.
Case Studies
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline involves its interaction with molecular targets through the electron-withdrawing effects of the trifluoromethyl groups. These effects influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activity and receptor interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Core
Alkyl/Fluoroalkyl Substituents
Key Observations :
- The trifluoromethyl group at the para position is common across analogs, but N-linked substituents vary significantly.
Nitro-Substituted Analogs
Key Observations :
- Nitro groups enhance electrophilicity, making these analogs suitable for further functionalization (e.g., reduction to amines).
Aromatic and Heterocyclic Modifications
Key Observations :
Biological Activity
N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its unique structural characteristics. The presence of trifluoroethyl and trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets, which may lead to significant pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F6N. Its structure includes:
- Trifluoroethyl group : Enhances lipophilicity and binding affinity.
- Trifluoromethyl group : Increases metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl groups allow for:
- Enhanced binding to hydrophobic regions of proteins.
- Modulation of enzyme activity and receptor interactions.
These interactions can lead to altered pharmacokinetics and pharmacodynamics, making the compound a subject of interest in drug discovery.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antiproliferative Effects :
- Inhibition of Matrix Metalloproteinases (MMPs) :
- Apoptosis Induction :
Research Findings and Case Studies
Case Study: Anticancer Activity
A study focused on a series of fluorinated anilines including this compound highlighted its potential as an anticancer agent. The compound was tested against various cell lines and demonstrated significant antiproliferative activity with a selectivity index favoring cancerous over non-cancerous cells .
Pharmacokinetic Studies
Research into the pharmacokinetics of fluorinated compounds suggests that the unique structure of this compound may enhance its absorption and distribution in biological systems. This is critical for developing effective therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline, and what are their respective advantages?
Synthesis typically involves nucleophilic aromatic substitution or transition-metal-catalyzed amination. For example, reacting 4-chloro-(trifluoromethyl)aniline derivatives with 2,2,2-trifluoroethylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target compound. Alternative methods include Ullmann coupling using copper catalysts or Buchwald-Hartwig amination with palladium ligands to introduce the trifluoroethyl group. These approaches vary in efficiency: Ullmann coupling is cost-effective but may require higher temperatures, while palladium catalysis offers better regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹⁹F NMR : Identifies fluorine environments (δ -60 to -70 ppm for CF₃ groups; δ -80 to -90 ppm for CF₃CH₂).
- ¹H NMR : Reveals aromatic proton splitting patterns (e.g., para-substituted trifluoromethyl groups cause distinct deshielding).
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 262.05).
- IR spectroscopy : Detects N-H stretches (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹). Cross-referencing with computational simulations (e.g., DFT) enhances structural validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize defluorination during synthesis?
Defluorination is a critical challenge due to the strong electron-withdrawing nature of CF₃ groups. Strategies include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.
- Catalyst tuning : Employ palladium complexes with electron-rich ligands (e.g., XPhos) to reduce oxidative addition side reactions.
- Temperature control : Maintain reactions below 120°C to prevent thermal degradation.
- Additives : Incorporate silver salts (e.g., Ag₂O) to scavenge free fluoride ions .
Q. What computational methods predict the electronic effects of trifluoromethyl/trifluoroethyl groups on aromatic reactivity?
Density Functional Theory (DFT) calculates substituent effects:
- Electron-withdrawing nature : CF₃ and CF₃CH₂ groups reduce ring electron density, lowering reactivity in electrophilic substitution but enhancing oxidative stability.
- Hammett parameters : σₚ values for CF₃ (~0.54) and CF₃CH₂ (~0.45) guide predictions for cross-coupling reactions (e.g., Suzuki-Miyaura requires electron-deficient aryl halides).
- Frontier molecular orbital analysis : Predicts regioselectivity in nucleophilic attacks .
Q. How can contradictory biological activity data for derivatives of this compound be resolved?
Systematic approaches include:
- Structural analogs : Compare activities of derivatives with varied substituents (e.g., nitro vs. amino groups at position 2) to identify pharmacophores .
- Purity validation : Use HPLC-MS to rule out impurities (common in fluorinated compounds due to hygroscopicity).
- Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer for enzyme inhibition assays).
- Meta-analysis : Aggregate data from multiple studies to distinguish outliers .
Methodological Considerations
- Handling fluorinated intermediates : Store under inert atmosphere (Ar/N₂) to prevent hydrolysis of CF₃ groups.
- Crystallography challenges : Fluorine’s low electron density complicates X-ray diffraction; synchrotron sources improve resolution .
- Toxicity screening : Use Ames tests for mutagenicity and zebrafish models for acute toxicity, as fluorinated anilines often exhibit unique bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
